Cas no 2228621-35-8 (methyl 3-(2-ethynylphenyl)-2-hydroxy-3-methylbutanoate)

Methyl 3-(2-ethynylphenyl)-2-hydroxy-3-methylbutanoate is a chiral ester compound featuring a phenyl ring with an ethynyl substituent and a hydroxy group adjacent to a quaternary carbon center. Its structural complexity, including the presence of both hydroxyl and ester functionalities, makes it a valuable intermediate in organic synthesis, particularly for constructing stereochemically defined molecules. The ethynyl group offers versatility for further functionalization via click chemistry or cross-coupling reactions. The tertiary alcohol and methyl ester moieties enhance its utility in asymmetric synthesis and pharmaceutical applications. This compound’s well-defined stereochemistry and multifunctional nature make it suitable for research in medicinal chemistry and material science.
methyl 3-(2-ethynylphenyl)-2-hydroxy-3-methylbutanoate structure
2228621-35-8 structure
Product name:methyl 3-(2-ethynylphenyl)-2-hydroxy-3-methylbutanoate
CAS No:2228621-35-8
MF:C14H16O3
Molecular Weight:232.275044441223
CID:5807754
PubChem ID:165756681

methyl 3-(2-ethynylphenyl)-2-hydroxy-3-methylbutanoate 化学的及び物理的性質

名前と識別子

    • methyl 3-(2-ethynylphenyl)-2-hydroxy-3-methylbutanoate
    • EN300-1819258
    • 2228621-35-8
    • インチ: 1S/C14H16O3/c1-5-10-8-6-7-9-11(10)14(2,3)12(15)13(16)17-4/h1,6-9,12,15H,2-4H3
    • InChIKey: ZHPJIRHICRHKLD-UHFFFAOYSA-N
    • SMILES: OC(C(=O)OC)C(C)(C)C1C=CC=CC=1C#C

計算された属性

  • 精确分子量: 232.109944368g/mol
  • 同位素质量: 232.109944368g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 324
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 46.5Ų

methyl 3-(2-ethynylphenyl)-2-hydroxy-3-methylbutanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1819258-0.25g
methyl 3-(2-ethynylphenyl)-2-hydroxy-3-methylbutanoate
2228621-35-8
0.25g
$1513.0 2023-09-19
Enamine
EN300-1819258-1g
methyl 3-(2-ethynylphenyl)-2-hydroxy-3-methylbutanoate
2228621-35-8
1g
$1643.0 2023-09-19
Enamine
EN300-1819258-10.0g
methyl 3-(2-ethynylphenyl)-2-hydroxy-3-methylbutanoate
2228621-35-8
10g
$7065.0 2023-06-01
Enamine
EN300-1819258-10g
methyl 3-(2-ethynylphenyl)-2-hydroxy-3-methylbutanoate
2228621-35-8
10g
$7065.0 2023-09-19
Enamine
EN300-1819258-5.0g
methyl 3-(2-ethynylphenyl)-2-hydroxy-3-methylbutanoate
2228621-35-8
5g
$4764.0 2023-06-01
Enamine
EN300-1819258-1.0g
methyl 3-(2-ethynylphenyl)-2-hydroxy-3-methylbutanoate
2228621-35-8
1g
$1643.0 2023-06-01
Enamine
EN300-1819258-0.05g
methyl 3-(2-ethynylphenyl)-2-hydroxy-3-methylbutanoate
2228621-35-8
0.05g
$1381.0 2023-09-19
Enamine
EN300-1819258-0.1g
methyl 3-(2-ethynylphenyl)-2-hydroxy-3-methylbutanoate
2228621-35-8
0.1g
$1447.0 2023-09-19
Enamine
EN300-1819258-0.5g
methyl 3-(2-ethynylphenyl)-2-hydroxy-3-methylbutanoate
2228621-35-8
0.5g
$1577.0 2023-09-19
Enamine
EN300-1819258-2.5g
methyl 3-(2-ethynylphenyl)-2-hydroxy-3-methylbutanoate
2228621-35-8
2.5g
$3220.0 2023-09-19

methyl 3-(2-ethynylphenyl)-2-hydroxy-3-methylbutanoate 関連文献

methyl 3-(2-ethynylphenyl)-2-hydroxy-3-methylbutanoateに関する追加情報

Methyl 3-(2-Ethynylphenyl)-2-Hydroxy-3-Methylbutanoate: A Comprehensive Overview

Methyl 3-(2-ethynylphenyl)-2-hydroxy-3-methylbutanoate (CAS No. 2228621-35-8) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its ethynylphenyl and hydroxy functionalities, has been the subject of numerous studies aimed at elucidating its properties and applications.

The methyl 3-(2-ethynylphenyl)-2-hydroxy-3-methylbutanoate molecule is a derivative of butanoic acid, with the addition of a hydroxy group and an ethynylphenyl substituent. These functional groups contribute to the compound's reactivity and stability, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the ethynylphenyl group, in particular, imparts unique electronic and steric properties that can influence the compound's interactions with biological systems.

Recent research has focused on the potential applications of methyl 3-(2-ethynylphenyl)-2-hydroxy-3-methylbutanoate in drug discovery and development. Studies have shown that compounds with similar structures exhibit promising pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in vitro.

In addition to its potential therapeutic applications, methyl 3-(2-ethynylphenyl)-2-hydroxy-3-methylbutanoate has been explored for its use in chemical synthesis. The hydroxy group can serve as a reactive site for various chemical transformations, such as esterification, etherification, and oxidation reactions. This versatility makes the compound a useful building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.

The synthesis of methyl 3-(2-ethynylphenyl)-2-hydroxy-3-methylbutanoate typically involves several steps, including the formation of the ethynylphenyl moiety and the introduction of the hydroxy group. One common approach is to start with an appropriate alkyne derivative and perform a series of functional group manipulations to achieve the desired structure. The choice of synthetic route can significantly impact the yield and purity of the final product, making optimization an important consideration in both academic and industrial settings.

From a safety perspective, handling methyl 3-(2-ethynylphenyl)-2-hydroxy-3-methylbutanoate requires adherence to standard laboratory safety protocols. While it is not classified as a hazardous material, proper personal protective equipment (PPE) should be worn to minimize exposure risks. Additionally, storage conditions should be carefully controlled to maintain the stability and integrity of the compound.

In conclusion, methyl 3-(2-ethynylphenyl)-2-hydroxy-3-methylbutanoate (CAS No. 2228621-35-8) is a versatile compound with significant potential in both chemical synthesis and medicinal chemistry. Its unique structural features make it an attractive candidate for further research and development, particularly in areas such as drug discovery and materials science. As ongoing studies continue to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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